molecular formula C21H17N5O3 B3694298 3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide

3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide

Cat. No.: B3694298
M. Wt: 387.4 g/mol
InChI Key: VFCGNNFKGHPFEF-UHFFFAOYSA-N
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Description

3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with photostability and UV absorption properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole core, followed by the introduction of the nitrobenzamide group. Common reagents used in these reactions include nitrating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to remove any impurities and achieve the desired chemical specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.

    Substitution: Various substitution reactions can occur, where functional groups on the benzotriazole or nitrobenzamide moieties are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a photostabilizer in polymer chemistry to enhance the UV resistance of materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of photodynamic therapy.

    Industry: Utilized in the development of advanced materials with enhanced durability and stability.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety is known to absorb UV light, which can lead to the generation of reactive oxygen species (ROS) that exert various biological effects. The compound’s nitrobenzamide group may also play a role in its activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2H-1,2,3-benzotriazole: Shares the benzotriazole core but lacks the nitrobenzamide group.

    4-nitrobenzamide: Contains the nitrobenzamide moiety but does not have the benzotriazole structure.

    6-methyl-2-phenyl-2H-1,2,3-benzotriazole: Similar to the target compound but without the 3-methyl and 4-nitrobenzamide groups.

Uniqueness

3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-nitrobenzamide is unique due to its combination of the benzotriazole and nitrobenzamide moieties, which confer distinct photostability and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-11-18-19(24-25(23-18)16-6-4-3-5-7-16)12-17(13)22-21(27)15-8-9-20(26(28)29)14(2)10-15/h3-12H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCGNNFKGHPFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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